4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with an ethyl group, at position 5 with a 3,4,5-trimethoxyphenyl moiety, and at position 3 with a thiol (-SH) group. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which enhances π-π interactions and influences biological activity, while the ethyl group contributes to lipophilicity and steric effects. The thiol group provides reactivity for further functionalization, such as forming thioethers or coordinating with metal ions .
Properties
IUPAC Name |
4-ethyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-5-16-12(14-15-13(16)20)8-6-9(17-2)11(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWUODWZESJTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl hydrazinecarbothioamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The ethyl and trimethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : The compound exhibits potent antifungal properties due to its ability to inhibit fungal growth by disrupting cell wall synthesis and function. Studies have shown that triazole derivatives can outperform traditional antifungal agents in inhibiting various fungal strains.
-
Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazoles, including those similar to 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibited antifungal activity against Candida species and Aspergillus species with minimum inhibitory concentrations (MICs) significantly lower than those of conventional treatments .
Antibacterial Properties
- Broad-Spectrum Efficacy : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its structural modifications enhance antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Research Findings :
Fungicides
- Role as Fungicides : The compound's ability to inhibit fungal pathogens in crops makes it a candidate for agricultural fungicides. Its effectiveness against specific phytopathogens can help in managing crop diseases.
- Field Studies :
Herbicidal Activity
- Potential as Herbicides : Early research suggests that similar triazole compounds may exhibit herbicidal properties by inhibiting specific enzymatic pathways in plants.
- Findings :
Mechanism of Action
The mechanism of action of 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
| Substituent at Position 4 | Lipophilicity (LogP)* | Steric Bulk (MR)* |
|---|---|---|
| Ethyl (Target Compound) | Moderate | Low |
| Phenyl () | Lower | Moderate |
| Allyl () | Moderate | Low |
| Cyclohexyl () | High | High |
*Estimated using fragment-based methods.
Variations in the Aromatic Moiety at Position 5
The 3,4,5-trimethoxyphenyl group is a hallmark of this compound class, but analogs with other aryl groups demonstrate distinct properties:
- 4-Nitrophenyl-substituted triazoles (): The electron-withdrawing nitro group reduces electron density, diminishing π-π stacking interactions compared to the electron-rich trimethoxyphenyl group.
- Thiophene-substituted triazoles : In 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (), the thiophene ring introduces sulfur-mediated conjugation, altering electronic properties and solubility.
Reactivity of the Thiol Group
The thiol group at position 3 enables diverse derivatization:
- Thioether formation : Reaction with halides (e.g., allyl bromide) yields thioethers, as seen in and . The ethyl-substituted compound may exhibit similar reactivity under InCl3 catalysis .
- Metal coordination: The thiol group can act as a bidentate ligand, as demonstrated in cobalt(II), nickel(II), and zinc(II) complexes with Schiff base triazoles (). The ethyl group’s steric effects may modulate coordination geometry compared to phenyl or amino substituents.
Antimicrobial Activity
- The platinum(IV) complex of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol () shows potent activity against Staphylococcus aureus and Escherichia coli. The ethyl-substituted analog may exhibit enhanced activity due to increased membrane penetration.
- 4,5-Disubstituted triazole-3-thiols () broadly display antimicrobial properties, with activity influenced by substituent electronic and steric profiles.
Table 2: Comparative Bioactivity of Selected Analogs
Anticancer Potential
- Coumarin-triazole hybrids () and platinum complexes () highlight the role of triazole-thiols in anticancer drug design. The ethyl and trimethoxyphenyl groups in the target compound may synergize to enhance cytotoxicity, though specific data are lacking.
Biological Activity
The compound 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a nitrogen-containing heterocycle that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, particularly focusing on its antimicrobial, anticancer, and antioxidant activities.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The starting material, 3,4,5-trimethoxybenzaldehyde, is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This is then cyclized to form the triazole ring.
- Thiol Formation : The introduction of the thiol group is achieved through the reaction with thioglycolic acid or similar reagents.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure of the synthesized compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance:
- A study reported that various 1,2,4-triazole derivatives exhibited significant antibacterial and antifungal activities. Specifically, compounds with a thiol group showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 32 µg/mL |
| This compound | Antifungal | 16 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively:
- Research indicates that compounds containing the triazole moiety exhibit cytotoxic effects against various cancer cell lines. For example, a derivative similar to our compound showed an IC50 value of 6.2 µM against colon carcinoma cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| MCF-7 (Breast) | 27.3 |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases:
- Studies have demonstrated that triazole-thiol compounds possess significant antioxidant activity. The presence of the thiol group enhances electron donation capabilities, which is vital for scavenging free radicals .
Case Studies
- Antimicrobial Efficacy : A case study evaluated the antimicrobial efficacy of synthesized triazole derivatives against common pathogens like Staphylococcus aureus and Candida albicans. The results indicated that derivatives with a trimethoxyphenyl substituent displayed superior activity compared to their counterparts without this moiety .
- Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines. The findings revealed that compounds with a trimethoxyphenyl group not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells .
Q & A
Q. What are the key synthetic methodologies for preparing 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors or condensation reactions. For example, 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione is used as a starting material, which undergoes functionalization with ethyl groups via nucleophilic substitution or alkylation . Refluxing in polar solvents (e.g., ethanol/methanol) with catalysts (e.g., acetic acid) enhances reaction efficiency. Purification is achieved via recrystallization or column chromatography .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation requires:
- Elemental analysis to verify composition.
- ¹H/¹³C-NMR to assign proton/environment signals (e.g., thiol proton at δ 3.5–4.5 ppm).
- LC-MS for molecular ion detection and purity assessment .
- IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹).
- X-ray crystallography resolves bond angles and crystal packing (e.g., triazole ring planarity) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial activity : Methoxyphenyl substituents enhance activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, validated by MIC assays .
- Anticancer potential : Molecular docking predicts inhibition of tubulin or kinases (e.g., EGFR), supported by cytotoxicity studies in MCF-7 cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMSO) increase solubility of aromatic intermediates compared to ethanol .
- Catalyst screening : Acidic (H₂SO₄) vs. basic (K₂CO₃) conditions influence cyclization rates .
- Temperature control : Elevated temperatures (80–100°C) reduce reaction time but may degrade thiol groups; monitor via TLC .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent:catalyst ratio) .
Q. What computational methods predict the compound’s electronic properties and biological interactions?
- Methodological Answer :
- DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry, calculate HOMO-LUMO gaps (e.g., ~4.5 eV), and map electrostatic potentials to identify nucleophilic/electrophilic sites .
- Molecular docking : Autodock Vina or Schrödinger Suite docks the compound into protein active sites (e.g., CYP450) to estimate binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Compare protocols for consistency in cell lines (e.g., HepG2 vs. HeLa), concentrations, and incubation times .
- Orthogonal validation : Confirm antifungal activity via both agar diffusion and broth microdilution assays .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies modify the thiol group to enhance stability or bioavailability?
- Methodological Answer :
- S-alkylation : React with alkyl halides (e.g., methyl iodide) to form thioethers, improving oxidative stability. Monitor by LC-MS for [M+CH₃]⁺ peaks .
- Thiol-protection : Use trityl groups during synthesis, followed by deprotection with TFA .
- Prodrug design : Conjugate with acetyl groups to mask the thiol, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
